molecular formula C23H22N4O4S2 B11203140 N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11203140
M. Wt: 482.6 g/mol
InChI Key: UYEUKYZUSSPMPK-UHFFFAOYSA-N
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Description

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the thiazolo[4,5-d]pyrimidine family This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a 4-methylphenyl group, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the thiazolo[4,5-d]pyrimidine core through a cyclization reaction. This is followed by the introduction of the ethylsulfanyl and 4-methylphenyl groups via substitution reactions. The final step involves the attachment of the methoxyphenylacetamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolo[4,5-d]pyrimidine core can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H22N4O4S2

Molecular Weight

482.6 g/mol

IUPAC Name

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H22N4O4S2/c1-4-32-22-25-20-19(33-22)21(29)27(16-10-8-14(2)9-11-16)23(30)26(20)13-18(28)24-15-6-5-7-17(12-15)31-3/h5-12H,4,13H2,1-3H3,(H,24,28)

InChI Key

UYEUKYZUSSPMPK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C

Origin of Product

United States

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